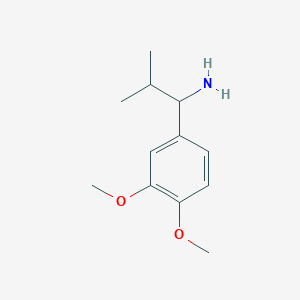

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXXFHOKRLLIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=C(C=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine precursor under specific conditions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with methylamine, followed by reduction to yield the desired amine compound . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and automated systems are often used to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H17NO2

- Molecular Weight : Approximately 209.27 g/mol

The compound features a dimethoxy-substituted phenyl group, which enhances its interaction with biological targets. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Chemistry

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Types of Reactions:

- Oxidation : The amine group can be oxidized to form imines or nitriles.

- Reduction : Can yield secondary or tertiary amines.

- Substitution : Methoxy groups can be replaced with other functional groups through nucleophilic aromatic substitution.

Biology

This compound is studied for its potential interactions with enzymes and receptors, particularly in neuropharmacology. It may act as an agonist or antagonist, influencing various biochemical pathways.

Biological Activities:

- Enzyme Inhibition : Inhibits acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Receptor Binding : Preliminary studies indicate interactions with neurotransmitter receptors that could modulate signaling pathways.

Medicine

Research is ongoing to explore the therapeutic effects of this compound. It has potential applications in drug development, particularly for neurodegenerative disorders and other conditions where modulation of neurotransmitter systems is beneficial.

Case Study - Antitumor Efficacy

A series of experiments evaluated the antitumor efficacy of this compound against prostate cancer cell lines using the sulforhodamine B assay. The results indicated significant inhibition of cell proliferation at varying concentrations.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Industry

The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, influencing signal transduction and cellular responses. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dimethoxyphenyl)propan-2-amine

- Structure : Differs in the amine position (propan-2-amine vs. propan-1-amine) and lacks the 2-methyl group.

- Synthesis: Produced via the Leuckart reaction using 1-(3,4-dimethoxyphenyl)propan-2-one, formamide, and methanoic acid, yielding N-formyl intermediates that hydrolyze to the final amine (80% yield) .

1-(4-Methoxyphenyl)propan-2-amine

- Structure : Single methoxy group at the 4-position; simpler aromatic substitution.

- Synthesis: Not detailed in the evidence, but similar reductive amination or Leuckart methods are inferred.

- Applications : Found in food products and listed as a pharmaceutical impurity (e.g., Formoterol EP Impurity G) .

2.1.3. 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

- Structure: Incorporates a diol and an additional 2-methoxyphenoxy group.

Pharmacological and Physicochemical Comparisons

Key Observations :

- Amine Branching : The 2-methyl group in the target compound may increase lipophilicity, affecting blood-brain barrier penetration relative to linear analogs like 1-(3,4-dimethoxyphenyl)propan-2-amine .

- Synthetic Accessibility : Leuckart reactions are effective for secondary amines (e.g., propan-2-amine derivatives) but may require optimization for tertiary or branched amines like the target compound.

Stability and Reactivity

- 3,4-Dimethoxyphenyl Derivatives : Evidence from lignin model studies indicates that β-O-4 bond cleavage is sensitive to alkaline conditions, but 1-(3,4-dimethoxyphenyl)propan-2-amine derivatives remain stable under similar conditions due to the absence of labile ether bonds .

- Oxidative Stability : The presence of methyl groups on the amine chain (e.g., 2-methylpropan-1-amine) may reduce oxidative deamination rates compared to primary amines like 1-(4-methoxyphenyl)propan-2-amine .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as a substituted phenylpropylamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethoxy-substituted phenyl group that contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C12H17NO2

- Molecular Weight : Approximately 209.27 g/mol

- Structure : The compound features a phenyl group with two methoxy groups at the 3 and 4 positions, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The compound may function as an agonist or antagonist at specific receptor sites, modulating neurotransmission and influencing various biochemical pathways.

Key Mechanisms:

- Receptor Binding : Preliminary studies indicate that this compound may interact with dopamine receptors, particularly the D1 subtype, which plays a significant role in motor control and cognitive functions .

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting overall neurotransmitter levels in the brain.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Neurotransmitter Modulation : It has shown potential in modulating dopamine levels, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia .

- Antiparkinsonian Effects : Analogous compounds have demonstrated antiparkinsonian effects in animal models, suggesting that this compound may exhibit similar properties .

- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on various cell lines, indicating a selective toxicity profile that warrants further investigation .

Table 1: Summary of Biological Activities

Case Studies

- Dopamine Receptor Studies :

-

Cytotoxicity Evaluation :

- A recent investigation into the cytotoxic effects of this compound on THP-1 cell lines revealed a selective index indicating promising therapeutic windows for further development. The study highlighted that the compound's cytotoxicity was significantly lower than that of traditional chemotherapeutics while maintaining efficacy against targeted cells .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves reductive amination or alkylation of 3,4-dimethoxyphenylacetone with methylamine derivatives. Key variables include:

- Catalyst selection : Rhodium-based catalysts (e.g., [(nbd)Rh⁺(η⁶-C₆H₅B–(C₆H₅)₃)]) enhance polymerization efficiency and stereochemical control in related polyacetylene syntheses .

- Temperature and solvent : Reactions in polar aprotic solvents (e.g., THF) at 60–80°C optimize intermediate stability.

- Additives : Menthol can increase molecular weight and solubility of polymeric derivatives by stabilizing helical conformations .

Q. How is this compound characterized for purity and structural confirmation?

Standard analytical workflows include:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities. Relative retention times (RRT) for related compounds range from 0.4 to 2.2 .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃, 400 MHz) identifies methoxy (δ 3.8–3.9 ppm) and amine protons (δ 1.2–1.5 ppm). Helical polymer conformations are confirmed via UV-PL spectra .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 209.28 g/mol for the base compound).

Q. What are the primary applications of this compound in basic chemical research?

- Chiral building block : The stereogenic center enables asymmetric synthesis of pharmaceuticals and ligands. Enantiomers (e.g., (S)- and (R)-forms) exhibit distinct reactivity in catalytic systems .

- Polymer chemistry : Derivatives like polyacetylenes (Mn = 13,900–18,400 g/mol) with carbamate or eugenol moieties are synthesized for helical structure studies .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect biological activity and receptor binding?

The (S)-enantiomer of structurally similar amines shows higher affinity for serotonin and dopamine receptors due to spatial compatibility with binding pockets. For example:

- Enzyme interactions : (S)-configured amines exhibit 2–3x greater inhibition of monoamine oxidases (MAOs) compared to (R)-forms .

- Receptor selectivity : Computational docking studies (e.g., AutoDock Vina) predict stronger hydrogen bonding with Tyr residue clusters in 5-HT₂A receptors .

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles?

Discrepancies arise from:

- Byproduct formation : Impurities like N-methyl derivatives or hydroxylated analogs form under oxidative conditions. HPLC thresholds (e.g., ≤0.1% for individual impurities) guide purification .

- Catalyst deactivation : Rhodium catalysts degrade in protic solvents, reducing polymer molecular weight. Menthol additives mitigate this by stabilizing active sites .

- Method validation : Cross-lab reproducibility requires standardized protocols (e.g., USP guidelines for chromatographic column conditioning) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- DFT calculations : Gaussian 09 simulations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group (HOMO = −5.2 eV) preferentially reacts with carbonyl electrophiles .

- Molecular dynamics : Simulations of polymer conformations (e.g., helical vs. linear) correlate with experimental solubility in toluene or DCM .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.